3-(2,5-Dimethoxy-benzylamino)-propan-1-ol

Vue d'ensemble

Description

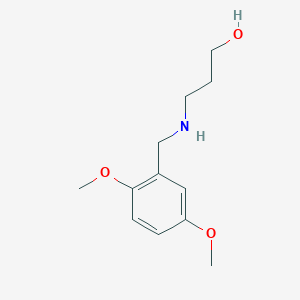

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is an organic compound characterized by the presence of a benzylamino group attached to a propanol backbone. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features two methoxy groups on the benzene ring, which can influence its chemical reactivity and interactions.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2,4-dimethoxybenzylamine, have been used to investigate the reactivity of various substances .

Mode of Action

Based on its structural similarity to other compounds, it may act as a nucleophile, participating in reactions that lead to the synthesis of various substances .

Biochemical Pathways

Similar compounds have been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem ugi/robinson-gabriel reaction sequence . This suggests that the compound could potentially influence pathways related to these reactions.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed in the body, metabolized, and then excreted . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Similar compounds have been used in the synthesis of various substances, suggesting that this compound may also have a role in synthesis reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol typically involves the reaction of 2,5-dimethoxybenzylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2,5-dimethoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 3-(2,5-dimethoxy-benzylamino)-propanone.

Reduction: Formation of 3-(2,5-dimethoxy-benzylamino)-propan-1-amine.

Substitution: Formation of various substituted benzylamino-propanol derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Immunomodulatory Effects

Research indicates that compounds similar to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol exhibit immunomodulatory properties. These compounds are being investigated for their potential in treating virological diseases and cancer. A patent describes the utility of such compounds in modulating immune responses, which could lead to therapeutic advancements in immunology and oncology .

1.2 Neuropharmacology

The compound may also have relevance in neuropharmacology, particularly concerning dopamine receptor interactions. Studies suggest that modifications in the chemical structure of related compounds can significantly influence their selectivity for dopamine receptors, which are crucial in treating neurological disorders . The potential for this compound to interact with these receptors warrants further investigation.

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for its application in drug development. The presence of methoxy groups and the benzylamine moiety can enhance lipophilicity and receptor binding affinity. A detailed SAR analysis can help optimize its efficacy and minimize side effects.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy groups | Increase lipophilicity and receptor affinity |

| Benzylamine moiety | Enhances interaction with neurotransmitter receptors |

Case Studies

3.1 Cancer Treatment

A study highlighted the use of similar compounds as potential therapeutic agents against specific cancer types. The compounds demonstrated significant cytotoxic effects on cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . This finding underscores the potential of this compound in targeted cancer therapies.

3.2 Neurodegenerative Diseases

In another case study focusing on neurodegenerative diseases, researchers explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate cell death and promote neuronal survival, suggesting a protective role against conditions such as Alzheimer's disease .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dimethoxybenzylamine

- 2,5-Dimethoxybenzyl alcohol

- 2,4-Dimethoxybenzylamine

Uniqueness

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is unique due to the presence of both the benzylamino and propanol groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Activité Biologique

3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzylamino group attached to a propanol backbone, with two methoxy groups on the benzene ring. This structural configuration may influence its reactivity and biological interactions.

Target Sites

Research suggests that compounds similar to this compound may act as nucleophiles , participating in various biochemical reactions. These reactions can lead to the synthesis of complex organic molecules or serve as intermediates in drug development.

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures exhibit antimicrobial activity. For instance, the antibacterial activity of related derivatives has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | Bacillus subtilis | TBD |

(Note: Specific MIC values for this compound were not available in the literature.)

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of related compounds. For instance, studies on derivatives showed IC50 values indicating their potency against cancer cell lines such as A549 (lung adenocarcinoma) and HL-60 (leukemia) cells .

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| This compound | HL-60 | TBD |

Pharmacokinetics

The pharmacokinetics of related compounds indicate that they may be well absorbed and distributed within biological systems. Studies suggest these compounds undergo metabolic transformations with potential excretion pathways being established through liver metabolism assessments.

Propriétés

IUPAC Name |

3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQVIZVEXGGGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365892 | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40171-91-3 | |

| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.